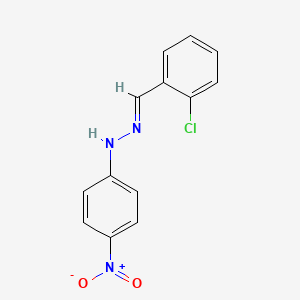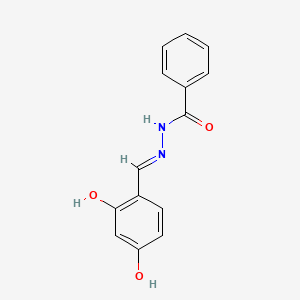
(1E)-1-(2-chlorobenzylidene)-2-(4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina es un compuesto orgánico que pertenece a la clase de las hidrazonas. Las hidrazonas se caracterizan por la presencia del grupo funcional R1R2C=NNH2
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina normalmente implica la reacción de condensación entre 2-clorobenzaldehído y 4-nitrofenilhidrazina. La reacción se suele llevar a cabo en un disolvente de etanol en condiciones de reflujo. El esquema general de la reacción es el siguiente:
2-clorobenzaldehído+4-nitrofenilhidrazina→(1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina
Métodos de producción industrial
Aunque la síntesis de laboratorio es sencilla, el escalado para la producción industrial puede requerir la optimización de las condiciones de reacción, como la temperatura, la elección del disolvente y los métodos de purificación. Los métodos industriales también pueden implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: La reducción puede conducir a la formación de aminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2).
Reducción: Se utilizan a menudo agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas pueden utilizarse en condiciones básicas.
Productos principales
Oxidación: Formación de óxidos nitro y cloro-sustituidos.
Reducción: Formación de las aminas correspondientes.
Sustitución: Formación de hidrazonas sustituidas.
Aplicaciones Científicas De Investigación
Química
En química, (1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. También se estudia por su potencial como ligando en química de coordinación.
Biología
En la investigación biológica, este compuesto se investiga por su potencial propiedades antimicrobianas y anticancerígenas. Su capacidad para interactuar con macromoléculas biológicas la convierte en una candidata para el desarrollo de fármacos.
Medicina
Los posibles efectos terapéuticos del compuesto se exploran en la química medicinal. Se estudia su capacidad para inhibir determinadas enzimas y vías implicadas en los procesos de enfermedad.
Industria
En el sector industrial, (1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina se utiliza en la síntesis de colorantes, pigmentos y otros materiales. Sus propiedades químicas únicas la convierten en un material valioso en la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción de (1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina implica su interacción con dianas moleculares como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, bloqueando así el acceso del sustrato. En los sistemas biológicos, también puede interactuar con el ADN y las proteínas, lo que lleva a cambios en las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- (1E)-1-(2-clorobencilideno)-2-(4-metilfenil)hidrazina
- (1E)-1-(2-clorobencilideno)-2-(4-clorofenil)hidrazina
- (1E)-1-(2-clorobencilideno)-2-(4-fluorofenil)hidrazina
Singularidad
En comparación con compuestos similares, (1E)-1-(2-clorobencilideno)-2-(4-nitrofenil)hidrazina es única debido a la presencia de ambos sustituyentes cloro y nitro. Estos grupos funcionales contribuyen a su reactividad química distintiva y aplicaciones potenciales. El grupo nitro, en particular, aumenta sus propiedades atractoras de electrones, haciéndolo más reactivo en ciertas reacciones químicas.
Propiedades
Número CAS |
33786-34-4 |
|---|---|
Fórmula molecular |
C13H10ClN3O2 |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C13H10ClN3O2/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)17(18)19/h1-9,16H/b15-9+ |
Clave InChI |
VYNDYTODNXRKJN-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
![(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B11712120.png)


![benzyl N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11712137.png)




![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-methylbenzamide](/img/structure/B11712150.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11712160.png)

